Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

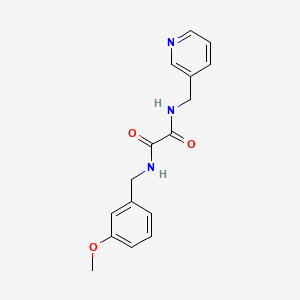

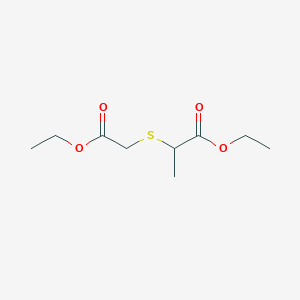

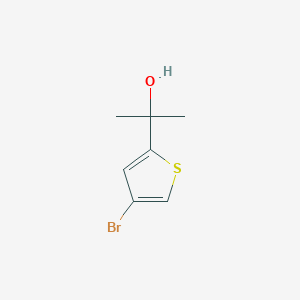

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is a chemical compound with the molecular formula C9H16O4S . It is an organic compound that contains ethoxy, oxoethyl, and thio groups attached to a propanoate backbone .

Molecular Structure Analysis

The molecular structure of Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate consists of a propanoate backbone with ethoxy, oxoethyl, and thio groups attached . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate has a molecular weight of 220.28. It has a refractive index of n20/D 1.4710 (lit.) and a boiling point of 255-256 °C (lit.) .Aplicaciones Científicas De Investigación

Catalysis in Methoxycarbonylation

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is related to compounds that serve as catalysts or intermediates in chemical reactions. For instance, a study highlighted a highly active and selective catalyst for producing methyl propanoate via the methoxycarbonylation of ethene, utilizing a palladium complex (Clegg et al., 1999). This research underscores the potential of such compounds in facilitating crucial chemical transformations.

Coupling Reagent in Organic Synthesis

In organic synthesis, ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate-related compounds find applications as coupling reagents. Thalluri et al. (2013) reported the synthesis of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), an efficient coupling agent for racemization-free esterification, thioesterification, and amidation reactions, showcasing the utility of these compounds in peptide synthesis and organic chemistry (Thalluri et al., 2013).

Biodegradation of Oxygenates

Compounds similar to ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate have been studied for their biodegradation properties. Steffan et al. (1997) explored the degradation of gasoline oxygenates like methyl tert-butyl ether (MTBE) by propane-oxidizing bacteria, indicating the environmental applications of such compounds in bioremediation efforts (Steffan et al., 1997).

Green Solvent Applications

Ethyl lactate, related to ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate, is recognized for its green solvent properties. Bermejo et al. (2015) demonstrated its use in the extraction of caffeine and catechins from green tea leaves, emphasizing its role in sustainable and environmentally friendly extraction processes (Bermejo et al., 2015).

Amphiphilic Copolymer Synthesis

The versatility of ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate-related compounds extends to polymer chemistry. Lee et al. (2003) synthesized amphiphilic copolymers using atom transfer radical polymerization (ATRP), which could have implications in biomedical applications (Lee et al., 2003).

Propiedades

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4S/c1-4-12-8(10)6-14-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZQBQIWVDXJOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2957612.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2957625.png)